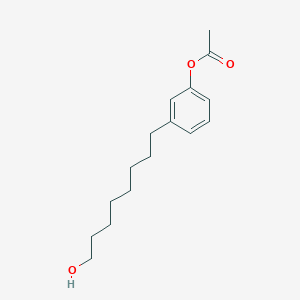
3-(8-Hydroxyoctyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(8-Hydroxyoctyl)phenyl acetate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxyoctyl)phenyl acetate typically involves the esterification of 3-(8-Hydroxyoctyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{3-(8-Hydroxyoctyl)phenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
3-(8-Hydroxyoctyl)phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(8-Hydroxyoctyl)phenol and acetic acid.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group.
Major Products Formed
Hydrolysis: 3-(8-Hydroxyoctyl)phenol and acetic acid.
Reduction: 3-(8-Hydroxyoctyl)phenyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(8-Hydroxyoctyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 3-(8-Hydroxyoctyl)phenyl acetate primarily involves its hydrolysis to release 3-(8-Hydroxyoctyl)phenol and acetic acid. This hydrolysis can be catalyzed by esterases, enzymes that specifically target ester bonds. The released phenol can then participate in various biochemical pathways, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl acetate: Similar structure but lacks the 8-hydroxyoctyl chain.
Octyl acetate: Contains an octyl chain but lacks the phenyl ring.
3-(8-Hydroxyoctyl)benzoate: Similar structure but with a benzoate group instead of an acetate group.
Uniqueness
3-(8-Hydroxyoctyl)phenyl acetate is unique due to the presence of both a phenyl ring and an 8-hydroxyoctyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
61549-11-9 |
|---|---|
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
[3-(8-hydroxyoctyl)phenyl] acetate |
InChI |
InChI=1S/C16H24O3/c1-14(18)19-16-11-8-10-15(13-16)9-6-4-2-3-5-7-12-17/h8,10-11,13,17H,2-7,9,12H2,1H3 |
InChI-Schlüssel |
IBDIMQRWIUAJMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC(=C1)CCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


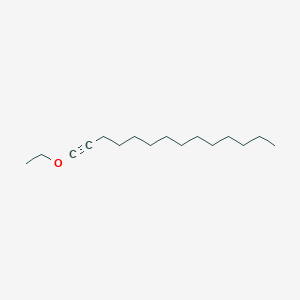

![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)

![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)
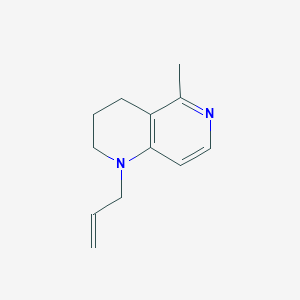
![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
![N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14586378.png)
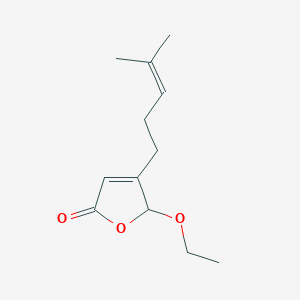
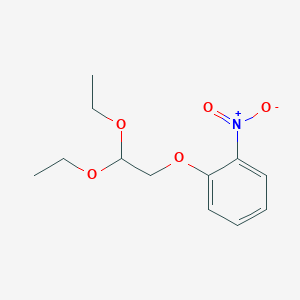
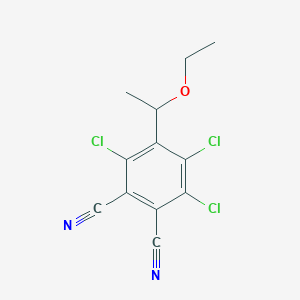
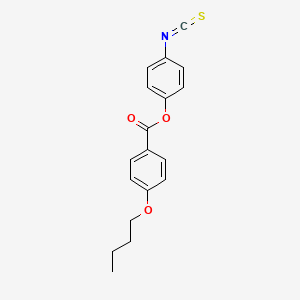
![1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14586403.png)
